Molecular Weight and Lipophilicity (cLogP) Differentiation vs. the 2-Fluorophenyl Analog
The target compound 1706292-87-6 (MW 412.54) is approximately 12 Da lighter than the 2-fluorophenyl analog (MW 424.51) . Calculated logP values for the two compounds diverge by approximately 0.5–0.8 log units (thiophen-2-yl derivative predicted to be slightly less lipophilic), a difference that can meaningfully shift solubility-limited absorption and plasma protein binding in the context of lead triage .
| Evidence Dimension | Molecular weight and predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 412.54 g/mol; cLogP ~2.6 (predicted, ChemAxon) |
| Comparator Or Baseline | 2-(4-((7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide; MW = 424.51 g/mol; cLogP ~3.2 (predicted, ChemAxon) |
| Quantified Difference | ΔMW = −11.97 g/mol; ΔcLogP ≈ −0.6 |
| Conditions | In silico prediction; no experimental logP data available for either compound. |
Why This Matters
Lower molecular weight and reduced lipophilicity favor aqueous solubility and compliance with Lipinski's rule-of-five, making 1706292-87-6 the preferred starting point for lead series requiring balanced solubility–permeability profiles.
